molecular formula C5H7IN2 B8007262 1-Ethyl-4-iodo-1H-imidazole

1-Ethyl-4-iodo-1H-imidazole

Cat. No.: B8007262
M. Wt: 222.03 g/mol
InChI Key: UMAIWQFKZWNINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-iodo-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound features an ethyl group at the first position and an iodine atom at the fourth position of the imidazole ring. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Ethyl-4-iodo-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of internal alkynes with iodine in dimethyl sulfoxide, followed by subsequent reactions with an aldehyde and ammonium acetate . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethyl-4-iodo-1H-imidazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-4-iodo-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-iodo-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. In chemical reactions, the ethyl and iodine substituents can direct the reactivity of the imidazole ring, facilitating various transformations .

Comparison with Similar Compounds

1-Ethyl-4-iodo-1H-imidazole can be compared with other substituted imidazoles, such as:

    1-Methyl-4-iodo-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and properties.

    1-Ethyl-4-bromo-1H-imidazole: The bromine atom can be compared with iodine, showing differences in reactivity and coupling efficiency.

    1-Ethyl-2-iodo-1H-imidazole:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Biological Activity

Overview

1-Ethyl-4-iodo-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by its five-membered ring structure containing two nitrogen atoms. The specific substitutions at the first and fourth positions—an ethyl group and an iodine atom, respectively—impart unique chemical properties that are of significant interest in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and comparative efficacy against similar compounds.

Target Interactions
this compound exhibits a variety of biological activities through its interactions with enzymes and receptors. The iodine atom enhances its binding affinity via halogen bonding, while the ethyl group influences the compound's lipophilicity and membrane permeability, facilitating cellular uptake.

Biochemical Pathways
The compound is known to affect several biochemical pathways, leading to various pharmacological effects such as:

  • Antitumor Activity : Induces apoptosis in cancer cells by modulating protein expressions related to cell survival (e.g., increasing Bax and decreasing Bcl-2) .
  • Antimicrobial Properties : Exhibits activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .

Biological Activities

This compound has been reported to possess a wide range of biological activities:

Biological Activity Description
Antitumor Induces apoptosis in various cancer cell lines, showing selectivity towards tumor cells over normal cells .
Antimicrobial Effective against multiple bacterial and fungal pathogens, demonstrating significant zones of inhibition in laboratory assays .
Anti-inflammatory Potentially reduces inflammation markers, contributing to its therapeutic profile in chronic inflammatory diseases .
Antidiabetic Shows promise in modulating glucose metabolism and insulin sensitivity .
Antiviral Exhibits activity against certain viral infections, although specific mechanisms are still under investigation.

Antitumor Studies

A recent study evaluated the pro-apoptotic activity of this compound derivatives in vitro. The compound demonstrated a significant increase in apoptosis rates in HeLa cells compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) . The results indicated a 68.2% apoptosis rate at optimal concentrations, suggesting its potential as a novel antitumor agent.

Antimicrobial Efficacy

In antimicrobial assessments, various derivatives of imidazoles were synthesized and tested for their effectiveness against common pathogens. This compound showed considerable inhibition zones against E. coli and B. subtilis, highlighting its potential utility in treating bacterial infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other imidazole derivatives:

Compound Key Features Biological Activity
1-Ethylimidazole Lacks iodine; lower reactivityModerate antibacterial properties
4-Iodoimidazole Lacks ethyl group; different lipophilicityEnhanced antifungal activity
1-Methyl-4-iodo-1H-imidazole Similar structure but with methyl groupComparable antitumor activity but less selective

Properties

IUPAC Name

1-ethyl-4-iodoimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAIWQFKZWNINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-4-iodo-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-4-iodo-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-Ethyl-4-iodo-1H-imidazole
Reactant of Route 4
Reactant of Route 4
1-Ethyl-4-iodo-1H-imidazole
Reactant of Route 5
Reactant of Route 5
1-Ethyl-4-iodo-1H-imidazole
Reactant of Route 6
Reactant of Route 6
1-Ethyl-4-iodo-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.